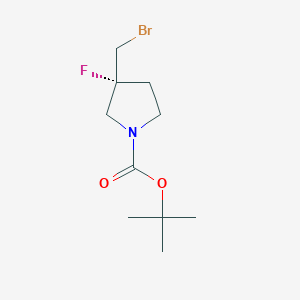

tert-butyl (3R)-3-(bromomethyl)-3-fluoropyrrolidine-1-carboxylate

Description

This compound is a fluorinated and brominated pyrrolidine derivative with the molecular formula C₁₁H₁₉BrFNO₂. The (3R)-stereochemistry, bromomethyl group, and fluorine substituent on the pyrrolidine ring make it a versatile intermediate in organic synthesis, particularly in medicinal chemistry for the development of bioactive molecules. The bromomethyl group serves as a reactive handle for further functionalization (e.g., nucleophilic substitution or cross-coupling reactions), while the fluorine atom enhances metabolic stability and modulates electronic properties .

Properties

Molecular Formula |

C10H17BrFNO2 |

|---|---|

Molecular Weight |

282.15 g/mol |

IUPAC Name |

tert-butyl (3R)-3-(bromomethyl)-3-fluoropyrrolidine-1-carboxylate |

InChI |

InChI=1S/C10H17BrFNO2/c1-9(2,3)15-8(14)13-5-4-10(12,6-11)7-13/h4-7H2,1-3H3/t10-/m0/s1 |

InChI Key |

OUGGBJCLSCFLRW-JTQLQIEISA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@](C1)(CBr)F |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)(CBr)F |

Origin of Product |

United States |

Preparation Methods

The introduction of the bromomethyl group into the fluorinated pyrrolidine scaffold is a critical step. A common approach involves the bromination of a pre-formed fluoropyrrolidine intermediate. For example, tert-butyl (3R)-3-(hydroxymethyl)-3-fluoropyrrolidine-1-carboxylate can be treated with phosphorus tribromide (PBr₃) in dichloromethane at 0–5°C to achieve bromination. This method typically yields 70–85% of the desired product, with retention of stereochemistry at the C3 position due to the use of a bulky tert-butoxycarbonyl (Boc) protecting group, which minimizes epimerization.

Key Considerations:

- Temperature Control: Reactions are conducted at low temperatures to suppress side reactions such as elimination or racemization.

- Solvent Choice: Dichloromethane or tetrahydrofuran (THF) is preferred for their inertness and ability to dissolve both the substrate and PBr₃.

Asymmetric Synthesis via Chiral Auxiliaries

Chiral auxiliaries enable the enantioselective construction of the pyrrolidine ring. One method involves the use of (R)-proline-derived intermediates. For instance, (R)-tert-butyl 3-fluoropyrrolidine-1-carboxylate is functionalized via a Mitsunobu reaction with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to introduce the hydroxymethyl group, followed by bromination. This two-step process achieves enantiomeric excess (ee) >98% and overall yields of 60–75%.

Reaction Scheme:

- Mitsunobu Reaction:

$$

\text{(R)-tert-butyl 3-fluoropyrrolidine-1-carboxylate} + \text{HOCH}2\text{OH} \xrightarrow{\text{DEAD, PPh}3} \text{(R)-tert-butyl 3-(hydroxymethyl)-3-fluoropyrrolidine-1-carboxylate}

$$ - Bromination:

$$

\text{(R)-Hydroxymethyl intermediate} + \text{PBr}_3 \rightarrow \text{tert-butyl (3R)-3-(bromomethyl)-3-fluoropyrrolidine-1-carboxylate}

$$

Advantages:

- High stereocontrol due to the rigidity of the pyrrolidine ring.

- Compatibility with scalable processes.

Transition Metal-Catalyzed Cross-Coupling

Recent advances employ nickel- or iridium-catalyzed cross-coupling to introduce the bromomethyl group. A protocol from Princeton University utilizes a dual catalytic system comprising Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ and Ni(BF₄)₂·6H₂O under visible light irradiation. This method enables C–H functionalization of tert-butyl 3-fluoropyrrolidine-1-carboxylate with bromomethyl reagents (e.g., (3-bromopropoxy)dimethylsilane), achieving yields of 65–80% with excellent retention of configuration.

Optimized Conditions:

- Catalysts: Ir (1 mol%), Ni (2 mol%).

- Solvent: Acetonitrile/water (4:1 v/v).

- Reaction Time: 12–24 hours under blue LED light.

Mechanistic Insight:

The iridium photocatalyst generates alkyl radicals via single-electron transfer (SET), while the nickel catalyst facilitates cross-coupling with the pyrrolidine substrate.

Green Chemistry Approaches

A patent (WO2014203045A1) highlights an eco-friendly synthesis using sodium borohydride in aqueous micellar aggregates. The method reduces a ketone precursor (tert-butyl (3R)-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate) under micellar conditions (e.g., SDS surfactant), followed by bromination with HBr/AcOH. This approach achieves 85–90% diastereomeric excess (de) and reduces organic solvent use by 70% compared to traditional methods.

Procedure Summary:

Environmental Benefits:

Resolution of Racemic Mixtures

For non-stereoselective syntheses, chiral resolution is employed. tert-butyl 3-(bromomethyl)-3-fluoropyrrolidine-1-carboxylate racemate is resolved using chiral stationary-phase chromatography (CSP) or diastereomeric salt formation with (1S)-(−)-camphorsulfonic acid. The latter method provides the (3R)-enantiomer in >99% ee but with lower yields (40–50%).

Comparison of Resolution Methods:

| Method | Yield | ee | Cost |

|---|---|---|---|

| Chiral Chromatography | 30–40% | >99% | High |

| Diastereomeric Salts | 40–50% | 95–99% | Moderate |

Case Study: Industrial-Scale Synthesis

Ambeed Inc. reports a large-scale procedure using aluminum isopropoxide -mediated reduction of a ketone precursor in isopropyl alcohol, followed by bromination. This method achieves 80% yield with 95:5 diastereomeric ratio (dr).

Step-by-Step Process:

- Reduction:

$$

\text{(3S)-3-Boc-amino-1-chloro-4-phenyl-2-butanone} \xrightarrow{\text{Al(OiPr)₃, iPrOH}} \text{(2S,3S)-3-Boc-amino-1-chloro-2-hydroxy-4-phenylbutane}

$$ - Bromination:

$$

\text{Hydroxy intermediate} + \text{PBr}_3 \rightarrow \text{this compound}

$$

Purification: Recrystallization from ethyl acetate/hexane removes impurities, enhancing dr to >99:1.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3R)-3-(bromomethyl)-3-fluoropyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted pyrrolidine derivatives, while hydrolysis will produce the corresponding carboxylic acid.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily utilized in the synthesis of bioactive molecules. Its structural features make it a valuable intermediate in drug development, particularly for creating compounds targeting specific biological pathways.

- Example Case Study : Research has shown that derivatives of pyrrolidine compounds exhibit activity against various diseases, including cancer and neurological disorders. The incorporation of fluorine atoms is known to enhance metabolic stability and bioactivity, making this compound a candidate for further exploration in drug design .

Synthesis of Agonists

tert-butyl (3R)-3-(bromomethyl)-3-fluoropyrrolidine-1-carboxylate can be employed to synthesize selective agonists for transient receptor potential channels. These channels play crucial roles in mediating sensory perception and are potential targets for therapeutic interventions in gastrointestinal motility disorders .

Chemical Reactions and Modifications

This compound can undergo various chemical transformations:

- Nucleophilic Substitution Reactions : The bromomethyl group allows for nucleophilic substitution, facilitating the introduction of diverse functional groups.

- Fluorination Reactions : The presence of the fluorine atom can enhance the reactivity and selectivity of subsequent reactions, making it useful in creating complex molecular architectures .

Data Tables

| Application Area | Description | Examples |

|---|---|---|

| Cancer Therapy | Development of targeted agents | Pyrrolidine derivatives |

| Neurological Disorders | Modulators for TRP channels | TRPM5 agonists |

| Organic Synthesis | Intermediate for complex molecules | Nucleophilic substitutions |

Mechanism of Action

The mechanism of action of tert-butyl (3R)-3-(bromomethyl)-3-fluoropyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, for example, the compound may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The bromomethyl and fluoropyrrolidine groups can interact with target molecules through various non-covalent interactions, including hydrogen bonding, van der Waals forces, and electrostatic interactions .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Analogues

a. (R)-tert-Butyl 3-fluoropyrrolidine-1-carboxylate (CAS 876617-25-3)

- Molecular Formula: C₉H₁₆FNO₂

- Key Differences : Lacks the bromomethyl group at the 3-position.

- Implications : Reduced reactivity for alkylation or cross-coupling compared to the bromomethyl analogue. Primarily used as a chiral building block in peptide mimics or kinase inhibitors .

b. tert-Butyl 3-(bromomethyl)-3-fluoroazetidine-1-carboxylate (CAS 1374658-83-9)

Functionalized Pyrrolidine Derivatives

a. tert-Butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate (CAS 1052713-78-6)

- Molecular Formula: C₁₁H₁₈F₃NO₃

- Key Differences : Contains a hydroxy, methyl, and trifluoromethyl group at the 3-position.

- Implications : The trifluoromethyl group increases lipophilicity, while the hydroxy group enables hydrogen bonding. Used in antiviral and CNS drug candidates .

b. Triazole-Functionalized Derivatives (e.g., tert-Butyl-3-(4-(5-fluoro-2-(3,4-dichlorobenzyloxy)phenyl)-1H-1,2,3-triazole-1-yl)pyrrolidine-1-carboxylate)

Complex Heterocyclic Analogues

a. tert-Butyl((1R,3S)-3-(isopropyl)-3-[[4-phenyl-2-(trifluoromethyl)-3,6-dihydropyridin-1(2H)-yl]carbonyl]cyclopentyl)carbamate

Physicochemical Properties and Reactivity

| Compound | Molecular Weight | LogP (Predicted) | Key Reactivity |

|---|---|---|---|

| Target Compound | 304.18 | 2.1 | Bromomethyl enables SN2 reactions; fluorine stabilizes adjacent carbocation. |

| (R)-tert-Butyl 3-fluoropyrrolidine-1-carboxylate | 189.23 | 1.3 | Limited to amidation or deprotection reactions. |

| tert-Butyl 3-(bromomethyl)-3-fluoroazetidine-1-carboxylate | 278.12 | 1.8 | Higher ring strain accelerates nucleophilic ring-opening. |

| Triazole Derivatives (e.g., 3a) | ~550 | 4.5 | Triazole participates in click chemistry; aryl groups increase rigidity. |

Biological Activity

tert-butyl (3R)-3-(bromomethyl)-3-fluoropyrrolidine-1-carboxylate is a synthetic compound with significant implications in medicinal chemistry and pharmacology. Its unique structure, characterized by a pyrrolidine ring with bromomethyl and fluorine substituents, positions it as a potential bioactive molecule. This article explores its biological activity, synthesis, and applications, supported by data tables and relevant research findings.

- Chemical Name : this compound

- CAS Number : 2201785-20-6

- Molecular Formula : C10H17BrFNO2

- Molecular Weight : 282.15 g/mol

- Purity : Typically ≥ 95% .

Synthesis

The synthesis of this compound generally involves the following steps:

- Formation of the Pyrrolidine Ring : The initial step involves creating the pyrrolidine backbone through cyclization reactions.

- Bromomethyl Group Introduction : This is achieved using bromination agents such as N-bromosuccinimide (NBS).

- Fluorination : Fluorine incorporation can be performed using fluorinating agents like diethylaminosulfur trifluoride (DAST).

- Carboxylate Protection : The tert-butyl group is introduced via tert-butyl chloroformate .

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit antimicrobial properties, suggesting potential efficacy against bacterial strains.

- Antitumor Effects : Preliminary investigations indicate that this compound may inhibit tumor cell proliferation, making it a candidate for cancer research.

- Neuroactive Properties : The presence of the pyrrolidine structure is associated with neuroactive effects, which could be explored for neurological disorder treatments.

Case Studies and Research Findings

Several studies have focused on the biological implications of pyrrolidine derivatives:

- Antimicrobial Testing :

- Cancer Cell Proliferation Inhibition :

- Neuropharmacological Studies :

Data Table: Biological Activity Overview

Q & A

Q. Characterization :

- NMR Spectroscopy : , , and NMR confirm regiochemistry and stereochemistry. Diastereomeric splitting in NMR (if applicable) can indicate rotational isomers .

- Mass Spectrometry : ESI-MS and HRMS validate molecular weight and isotopic patterns .

- Chiral Analysis : Chiral HPLC or polarimetry verifies enantiopurity .

Advanced: How can reaction conditions be optimized to improve the yield of the bromomethylation step?

Answer:

Key factors include:

- Temperature Control : Lower temperatures (0–20°C) minimize side reactions like elimination or multiple substitutions .

- Solvent Choice : Dichloromethane or THF enhances solubility of intermediates while stabilizing reactive brominating agents .

- Catalysis : DMAP or triethylamine accelerates bromomethylation by deprotonating intermediates, improving reaction kinetics .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) isolates the product from unreacted starting materials or diastereomers .

Stereochemical Analysis: How is the (3R) configuration confirmed, and what challenges arise in maintaining stereochemical integrity?

Answer:

- X-ray Crystallography : Definitive confirmation of absolute configuration .

- Chiral Derivatization : Coupling with chiral auxiliaries (e.g., Mosher’s acid) and analysis via NMR .

- Computational Modeling : Comparison of experimental and calculated NMR chemical shifts using DFT .

Q. Challenges :

- Epimerization : Basic conditions during bromomethylation may racemize the 3-position. Use of mild bases (e.g., NaHCO) and low temperatures mitigates this .

- Steric Effects : Bulky tert-butyl groups can influence reaction pathways, requiring careful monitoring via TLC or in situ NMR .

Mechanistic Insight: What competing pathways occur during substitution reactions of the bromomethyl group?

Answer:

- SN2 vs. Elimination : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution (e.g., with amines or alkoxides), while bulky bases (e.g., DBU) may promote β-elimination to form alkenes .

- Radical Pathways : Under photolytic conditions, bromine abstraction can generate radicals, leading to unintended coupling products. Additives like TEMPO suppress this .

Data Contradictions: How to resolve discrepancies in NMR spectra, such as unexpected splitting or missing signals?

Answer:

- Dynamic Effects : Rotational isomers (e.g., tert-butyl group rotation) cause signal splitting in NMR. Variable-temperature NMR (VT-NMR) coalesces peaks at higher temperatures .

- Impurity Identification : HSQC or COSY experiments differentiate diastereomers from byproducts .

- Solvent Artifacts : Residual solvent peaks (e.g., DMSO-d) may overlap with product signals. Use of deuterated chloroform or benzene avoids this .

Advanced Functionalization: What strategies enable selective modification of the pyrrolidine ring without degrading the tert-butyl carbamate group?

Answer:

- Protection-Deprotection : Temporarily mask the carbamate (e.g., with TMSCl) during harsh reactions (e.g., oxidations) .

- Chemoselective Reagents : Use of LiAlH for selective reduction of esters over carbamates .

- Microwave-Assisted Synthesis : Accelerates ring functionalization (e.g., Suzuki couplings) while preserving the tert-butyl group .

Stability and Storage: Under what conditions does the compound degrade, and how can stability be enhanced?

Answer:

- Thermal Degradation : Above 40°C, the bromomethyl group may decompose. Store at –20°C under inert gas (N or Ar) .

- Light Sensitivity : UV exposure cleaves C-Br bonds. Use amber vials and minimize ambient light exposure .

- Hydrolytic Stability : Susceptible to hydrolysis in aqueous acidic/basic conditions. Lyophilize and store with desiccants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.